3-(Piperidin-1-ylmethyl)phenylboronic acid
Overview
Description
3-(Piperidin-1-ylmethyl)phenylboronic acid is a boronic acid compound with the molecular formula C12H18BNO2 . It is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group via a piperidin-1-ylmethyl group .Chemical Reactions Analysis
Boronic acids, including 3-(Piperidin-1-ylmethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis due to their mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
3-(Piperidin-1-ylmethyl)phenylboronic acid is a solid compound . It has a molecular weight of 219.09 . The compound is stable under normal conditions .Scientific Research Applications
Synthesis Applications
Synthesis of Biaryl Libraries : (Piperazin-1-ylmethyl)biaryls, related to 3-(Piperidin-1-ylmethyl)phenylboronic acid, have been synthesized using microwave-mediated Suzuki–Miyaura coupling, demonstrating the utility of these compounds in creating diverse biaryl libraries (Spencer et al., 2011).
Efficient One-Pot Synthesis : The compound has been used in one-pot syntheses of piperidine derivatives, showcasing its efficiency and simplicity in producing complex organic structures (Goswami et al., 2012).
Quantum Mechanical Study : The spectroscopic properties of a derivative of 3-(Piperidin-1-ylmethyl)phenylboronic acid were investigated, providing insights into the quantum chemical properties of such compounds (Devi et al., 2020).
Biological and Pharmacological Applications
Antifungal Activity : Derivatives of 3-(Piperidin-1-ylmethyl)phenylboronic acid have shown potential in fungicidal applications, particularly against filamentous fungi (Wieczorek et al., 2014).
Antiosteoclast Activity : Certain boronate derivatives, synthesized from compounds similar to 3-(Piperidin-1-ylmethyl)phenylboronic acid, have demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential for bone-related therapies (Reddy et al., 2012).
Anticancer Activity : A derivative of 3-(Piperidin-1-ylmethyl)phenylboronic acid has shown significant anticancer activity in a study involving Dalton’s Lymphoma Ascitic in mice (Arul & Smith, 2016).
Material Science Applications
- Corrosion Inhibition : Piperidine derivatives, related to 3-(Piperidin-1-ylmethyl)phenylboronic acid, have been studied for their corrosion inhibitive properties on brass in natural sea water, indicating potential use in materials science (Xavier & Nallaiyan, 2011).
Safety And Hazards
properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOOQRVPTGXIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674455 | |
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)phenylboronic acid | |
CAS RN |
1032610-59-5 | |
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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